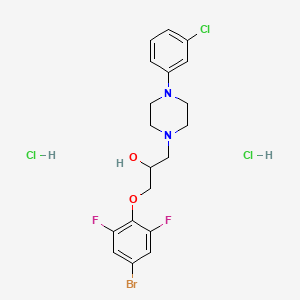

![molecular formula C8H15Cl2N3 B2479037 1,2-Dimetil-4,5,6,7-tetrahidroimidazo[4,5-c]piridina; dihidrocloruro CAS No. 87673-91-4](/img/structure/B2479037.png)

1,2-Dimetil-4,5,6,7-tetrahidroimidazo[4,5-c]piridina; dihidrocloruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is known for its diverse biological activities and is used in various scientific research applications, particularly in medicinal chemistry.

Aplicaciones Científicas De Investigación

1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine is widely used in scientific research due to its diverse biological activities. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an inhibitor of various enzymes and biological pathways.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

The primary target of 1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride, also known as EN300-1722790, is Porphyromonas gingivalis Glutaminyl Cyclase (PgQC) . This enzyme plays a crucial role in the pathogenesis of periodontitis, a severe oral disease .

Mode of Action

EN300-1722790 acts as an inhibitor of PgQC . It interacts with the enzyme, preventing it from performing its normal function. This interaction and the resulting changes help in the management of periodontitis .

Biochemical Pathways

The inhibition of PgQC by EN300-1722790 affects the biochemical pathways associated with the pathogenesis of periodontitis

Result of Action

The inhibition of PgQC by EN300-1722790 results in the management of periodontitis . The molecular and cellular effects of this action are subject to ongoing research.

Análisis Bioquímico

Biochemical Properties

It has been suggested that it might interact with enzymes such as glutaminyl cyclases (QCs) of oral pathogens .

Molecular Mechanism

The molecular mechanism of action of 1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride is not well-defined . It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride in animal models have not been extensively studied .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine typically involves the reaction of histamine with benzaldehyde, followed by Pictet–Spengler cyclization using a suitable aldehyde or ketone under basic conditions

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of metal-free direct synthesis protocols to ensure environmental sustainability and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazopyridine derivatives.

Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.

Substitution: Substitution reactions at different positions on the imidazopyridine ring can lead to a variety of functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions include various substituted imidazopyridine derivatives, which can exhibit different biological activities depending on the nature and position of the substituents .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine include:

- Imidazo[1,2-a]pyridine

- Pyrido[1,2-a]pyrimidine

- Imidazo[4,5-e][1,4]diazepine

Uniqueness

What sets 1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine apart from these similar compounds is its specific substitution pattern and the resulting biological activities. Its ability to inhibit specific enzymes like glutaminyl cyclase makes it a valuable compound in medicinal chemistry research .

Propiedades

IUPAC Name |

1,2-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-6-10-7-5-9-4-3-8(7)11(6)2;;/h9H,3-5H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMJMMYDCQYXJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)CCNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2478956.png)

![N,N-dibenzyl-4-{2-[(benzylamino)carbothioyl]hydrazino}-4-oxobutanamide](/img/structure/B2478959.png)

![N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2478961.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2478967.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2478973.png)

![3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2478974.png)

![[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2478976.png)